molecular formula C12H14ClN3O B1344426 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole CAS No. 1035840-25-5

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole

Cat. No.: B1344426
CAS No.: 1035840-25-5
M. Wt: 251.71 g/mol
InChI Key: UOYWZGNXQWELDK-UHFFFAOYSA-N
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Description

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring substituted with a chloro group at the 6-position and a diazepane ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Diazepane Substitution: The final step involves the substitution of the 2-position with a diazepane ring, which can be accomplished through nucleophilic substitution reactions using diazepane and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the benzoxazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzoxazole derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Biological Studies: Investigation of its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex chemical compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring may facilitate binding to these targets, while the benzoxazole ring can participate in various chemical interactions, such as hydrogen bonding or π-π stacking. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole: Similar structure but with a sulfur atom replacing the oxygen in the benzoxazole ring.

    6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzimidazole: Similar structure but with a nitrogen atom replacing the oxygen in the benzoxazole ring.

Uniqueness

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole is unique due to the presence of the oxygen atom in the benzoxazole ring, which can influence its electronic properties and reactivity. This can result in different biological activities and chemical behaviors compared to its sulfur and nitrogen analogs.

Properties

IUPAC Name

6-chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c13-9-2-3-10-11(8-9)17-12(15-10)16-6-1-4-14-5-7-16/h2-3,8,14H,1,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYWZGNXQWELDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC3=C(O2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649190
Record name 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035840-25-5
Record name 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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